molecular formula C7H15NO2 B12087580 (3R)-3-aminoheptanoic acid

(3R)-3-aminoheptanoic acid

Cat. No.: B12087580
M. Wt: 145.20 g/mol
InChI Key: FUENJGFCFZKXBX-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Aminoheptanoic acid is a chiral beta-amino acid that serves as a valuable and versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring a seven-carbon backbone with an amine group at the stereogenic third carbon, makes it particularly useful for the design and synthesis of peptidomimetics, offering enhanced metabolic stability compared to natural alpha-amino acids . This compound is primarily employed in the development of pharmaceutical intermediates, with specific applications in the synthesis of anticonvulsant drugs and other neuroactive compounds . The high enantiomeric purity (>97%) of the (R)-enantiomer enables the creation of biologically active molecules with high enantioselectivity, which is crucial for probing biological mechanisms and developing enzyme inhibitors . Researchers utilize this chiral amine to introduce specific three-dimensional structure into their molecules, which can be critical for target binding and specificity. The molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(3R)-3-aminoheptanoic acid

InChI

InChI=1S/C7H15NO2/c1-2-3-4-6(8)5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1

InChI Key

FUENJGFCFZKXBX-ZCFIWIBFSA-N

Isomeric SMILES

CCCC[C@H](CC(=O)O)N

Canonical SMILES

CCCCC(CC(=O)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3r 3 Aminoheptanoic Acid and Stereoisomers

Asymmetric Total Synthesis Strategies

Asymmetric total synthesis provides a powerful platform for accessing enantiomerically pure compounds like (3R)-3-aminoheptanoic acid. These strategies can be broadly categorized into several approaches, each with its own set of advantages and challenges.

Chiral Pool Approaches Utilizing Pre-existing Stereocenters

The chiral pool comprises readily available, enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org These molecules serve as convenient starting materials, incorporating a pre-existing stereocenter that can be elaborated to the desired target molecule. wikipedia.orgnumberanalytics.com This approach can significantly enhance the efficiency of a total synthesis by providing a carbon skeleton with established chirality, which is often preserved throughout the reaction sequence. wikipedia.org

For the synthesis of β-amino acids, α-amino acids are common chiral pool starting materials. baranlab.org For instance, a general route for synthesizing enantiopure indolizidine alkaloids has been developed using α-amino acids. baranlab.org While specific examples for this compound are not detailed in the provided results, the principle of using a chiral precursor with a defined stereocenter to guide the synthesis is a well-established and effective strategy. wikipedia.org

A documented synthesis of (R)-3-aminooctanoic acid, a close analog of this compound, utilizes the commercially available (S)-1-octyn-3-ol. researchgate.net This substrate-controlled asymmetric synthesis involves the conversion of the starting alcohol into a protected propargylic amine with complete inversion of configuration. researchgate.net This highlights how a pre-existing stereocenter in a readily available molecule can direct the stereochemical outcome of the synthesis.

Catalytic Asymmetric Syntheses: Enantioselective Transformations

Catalytic asymmetric synthesis has emerged as a highly efficient method for producing chiral molecules. nih.gov This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. Key methods in this area include catalytic hydrogenation, the Mannich reaction, and conjugate additions. rsc.org

The synthesis of α-amino acids through catalytic asymmetric methods is well-documented and often involves the alkylation of imino acids or other precursors under the influence of a chiral catalyst. nih.gov For β-amino acids, similar strategies are employed. For example, the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) was achieved via the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium Me-DuPHOS catalyst. nih.gov This key step established the desired stereocenter with high enantiomeric excess. nih.gov

Chiral aldehydes have also been developed as catalysts for the asymmetric synthesis of amino acids and their derivatives. frontiersin.org These catalysts can activate amino acid esters through the formation of Schiff bases, enabling stereoselective transformations. frontiersin.org While direct application to this compound is not explicitly mentioned, the versatility of these catalytic systems suggests their potential applicability.

Stereocontrolled Functionalization of Carbon-Carbon Multiple Bonds

The stereocontrolled functionalization of carbon-carbon multiple bonds, such as alkenes and alkynes, is a cornerstone of modern organic synthesis. This approach allows for the introduction of new functional groups and stereocenters with a high degree of control.

A stereospecific synthesis of β-amino acids has been achieved starting from readily available and enantioenriched propargylic alcohols. researchgate.net This method involves selenium-mediated transformations of the carbon-carbon triple bond. researchgate.net A key intermediate, a reactive Se-phenyl selenocarboxylate, can be trapped with various nucleophiles to yield β-amino acids or their derivatives. researchgate.net This strategy demonstrates the power of converting a simple functional group into a more complex, stereochemically defined structure.

Another example involves the Wacker oxidation of phthalimide-protected allylic amines to selectively produce aldehydes. researchgate.net These aldehydes can then be further transformed into β-amino acids. researchgate.net The stereochemistry of the starting material can be preserved throughout the reaction sequence, ensuring the enantiopurity of the final product. rsc.org

Homologation Reactions and Diversification Strategies

Homologation reactions are chemical processes that extend a carbon chain by a single repeating unit, typically a methylene (B1212753) group (-CH2-). wikipedia.org These reactions are valuable for synthesizing members of a homologous series.

The Arndt-Eistert reaction is a classic example of a homologation reaction used to convert a carboxylic acid to its higher homolog. wikipedia.org This method has been noted as a potential reaction for the synthesis of this compound hydrochloride. ambeed.com Another related method is the Kowalski ester homologation, which serves as an alternative to the Arndt-Eistert synthesis and has been used to convert α-amino esters to β-amino esters. wikipedia.org

These homologation strategies offer a systematic way to build up the carbon skeleton of the target molecule while maintaining the integrity of existing stereocenters.

Chemoenzymatic and Biocatalytic Pathways

Chemoenzymatic and biocatalytic approaches harness the high selectivity and efficiency of enzymes to perform challenging chemical transformations. These methods are often conducted under mild reaction conditions and can provide access to enantiomerically pure compounds that are difficult to obtain through traditional chemical synthesis. unipd.it

Enzyme-Mediated Carbon-Nitrogen and Carbon-Carbon Bond Formations

Enzymes, particularly lipases and aminoacylases, are widely used in the synthesis of chiral compounds. unipd.ituni-duesseldorf.de Lipases can catalyze enantioselective acylations, aminolysis, and transesterification reactions. unipd.it For instance, a chemoenzymatic dynamic kinetic resolution can be achieved by combining a lipase-catalyzed acylation with a racemization catalyst to convert a racemic starting material into a single enantiomer of the product in high yield and enantioselectivity. unipd.it

Aminoacylases are another class of enzymes that have found industrial application in the resolution of racemic mixtures of acetyl-amino acids to produce enantiomerically pure L-amino acids. uni-duesseldorf.de More recently, their utility in the acylation of amino acids to form N-acyl-amino acids has been explored. uni-duesseldorf.de

The synthesis of (2S,3R)-3-hydroxy-3-methylproline, a noncanonical amino acid, was efficiently achieved through a chemoenzymatic route. nih.gov This synthesis featured two key enzymatic C-H hydroxylation steps that proceeded with excellent regio- and stereocontrol. nih.gov This highlights the potential of biocatalysis to streamline the synthesis of complex amino acid motifs.

Development of Multi-Enzymatic Cascades for Chiral Beta-Amino Acids

Multi-enzymatic cascade reactions offer an elegant and efficient approach for the synthesis of chiral β-amino acids from simple precursors in a single pot. acs.org This strategy minimizes intermediate purification steps, reduces waste, and often leads to high enantioselectivity under mild reaction conditions. acs.org A prominent and effective cascade for β-amino acid synthesis involves the synergistic action of a lipase (B570770) and a transaminase. smolecule.com

The general principle of this two-enzyme cascade begins with the hydrolysis of a stable β-keto ester precursor by a lipase. This enzymatic hydrolysis generates a β-keto acid intermediate. smolecule.comnih.gov A critical challenge in this step is the inherent instability of many β-keto acids, which are prone to spontaneous decarboxylation in aqueous solutions. smolecule.com To overcome this, the reaction conditions, particularly the concentration of the lipase, are carefully optimized to ensure that the β-keto acid is generated in situ and immediately available for the subsequent enzymatic step. nih.gov

The second step of the cascade employs a stereoselective ω-transaminase (ω-TA). This enzyme catalyzes the asymmetric transfer of an amino group from a suitable donor to the keto group of the β-keto acid intermediate, yielding the desired chiral β-amino acid. smolecule.comacs.org The stereochemical outcome of the final product—either the (R)- or (S)-enantiomer—is dictated by the specific stereopreference of the chosen transaminase. Both (R)- and (S)-selective transaminases have been identified and engineered for a broad range of substrates. hitachi-hightech.com

The efficiency of the transamination step often depends on the choice of the amino donor. While simple donors like alanine (B10760859) are cost-effective, the reaction equilibrium can be unfavorable. Chiral amines such as (S)-α-methylbenzylamine (α-MBA) are often effective but can be expensive, and the resulting ketone co-product may inhibit the enzyme. nih.gov To address this, sophisticated systems for cofactor and co-product recycling have been developed. For instance, a glutamate (B1630785) dehydrogenase (GDH) and a formate (B1220265) dehydrogenase (FDH) can be coupled with the transaminase to regenerate the amino donor and the redox cofactor (NADH), respectively, driving the reaction towards the product. acs.org

For the specific synthesis of this compound, this cascade would theoretically start from an ester of 3-oxoheptanoic acid. A lipase would hydrolyze the ester, and a suitable (R)-selective ω-transaminase would then convert the resulting 3-oxoheptanoic acid into this compound.

Table 1: Key Enzymes in a Multi-Enzymatic Cascade for β-Amino Acid Synthesis

EnzymeRole in CascadeSubstrate Example (for 3-aminoheptanoic acid)Product
Lipase (e.g., from Candida rugosa)Hydrolysis of esterEthyl 3-oxoheptanoate3-Oxoheptanoic acid
ω-Transaminase ((R)-selective)Asymmetric amination3-Oxoheptanoic acidThis compound
Glutamate Dehydrogenase (GDH)Amino donor regenerationα-KetoglutarateGlutamate
Formate Dehydrogenase (FDH)Cofactor regenerationFormateCO₂

Strategic Derivatization and Protecting Group Chemistry in Synthesis

The synthesis and manipulation of β-amino acids like this compound often necessitate the use of protecting groups to mask the reactive amino and carboxyl functionalities. nih.gov This strategy prevents unwanted side reactions and allows for the selective modification of other parts of the molecule. nih.gov The choice of protecting group is critical and is guided by its stability under various reaction conditions and the ease of its subsequent removal. researchgate.net

The amino group of a β-amino acid is typically protected as a carbamate. nih.gov Commonly used N-protecting groups include tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Benzyloxycarbonyl (Z). researchgate.net The Boc group is stable under basic and nucleophilic conditions but is readily cleaved with moderate to strong acids like trifluoroacetic acid (TFA). researchgate.netnih.gov Conversely, the Fmoc group is stable to acidic conditions but is removed by treatment with a mild base, such as piperidine (B6355638) in DMF. researchgate.netnih.gov The Z group is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation. researchgate.net The orthogonal nature of these protecting groups allows for selective deprotection of one functional group while others remain protected, a crucial strategy in complex syntheses like solid-phase peptide synthesis (SPPS). nih.gov

For specific applications, more specialized protecting groups are employed. The 9-phenylfluorenyl (PhFl) group, for example, is a bulky protecting group that can direct reactivity by sterically shielding certain positions. It has been used to prevent the abstraction of the α-proton in aspartate derivatives, thereby enabling selective alkylation at the β-position. acs.org

Table 2: Common Protecting Groups for Amino Acids

Protecting GroupAbbreviationChemical StructureCleavage Conditions
tert-ButoxycarbonylBocC₅H₉O₂-Acidic (e.g., TFA)
9-FluorenylmethoxycarbonylFmocC₁₅H₁₁O₂-Basic (e.g., Piperidine)
BenzyloxycarbonylZ or CbzC₈H₇O₂-Catalytic Hydrogenation (H₂/Pd)
TriphenylmethylTrt(C₆H₅)₃C-Mild Acidic (e.g., TFA in DCM)

In addition to protection, derivatization is a key strategy, particularly for the analysis of amino acids. Due to their polar nature, amino acids often exhibit poor chromatographic behavior. sigmaaldrich.com Derivatization converts them into more volatile or detectable forms suitable for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com

For HPLC analysis, pre-column derivatization with reagents that introduce a chromophore or fluorophore is common. nih.gov o-Phthalaldehyde (OPA), in the presence of a thiol like β-mercaptoethanol, reacts with primary amines to form fluorescent isoindole derivatives. researchgate.net Another widely used reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with both primary and secondary amines to yield highly fluorescent adducts. nih.gov For GC-MS analysis, silylation is a common technique where active hydrogens on the amino and carboxyl groups are replaced with a nonpolar group, such as a tert-butyldimethylsilyl (TBDMS) group, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com This increases the volatility of the amino acid, allowing for its analysis in the gas phase. sigmaaldrich.com

Table 3: Common Derivatization Reagents for Amino Acid Analysis

ReagentAbbreviationAnalytical TechniquePurpose
o-Phthalaldehyde / β-MercaptoethanolOPA / β-MEHPLC (Fluorescence)Forms fluorescent isoindole derivatives
9-Fluorenylmethyl chloroformateFMOC-ClHPLC (Fluorescence)Forms highly fluorescent adducts
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAGC-MSForms volatile TBDMS derivatives
PhenylisothiocyanatePITCHPLC (UV)Forms phenylthiocarbamoyl (PTC) derivatives

Elucidation of Biosynthetic Pathways Involving Beta Amino Acid Components

Identification of Natural Product Biosynthetic Gene Clusters Encoding Beta-Amino Acid Incorporations

The genetic blueprints for the synthesis of complex natural products are encoded in biosynthetic gene clusters (BGCs). These clusters typically contain all the necessary genes for producing the scaffold of the molecule, including any β-amino acid components, as well as genes for tailoring, export, and resistance. nih.govpnas.org

Several natural products incorporate β-amino acids, and their corresponding BGCs have been identified. A prominent example is the antibiotic andrimid (B1212256) , a hybrid nonribosomal peptide-polyketide (NRP-PK) that contains a β-phenylalanine moiety. nih.gov The andrimid BGC, identified in Pantoea agglomerans, is a dissociated system of small proteins that includes genes for the formation of β-phenylalanine and its integration into the final structure. nih.gov The cluster is organized into four distinct sections responsible for:

Formation of a polyunsaturated fatty acid.

Synthesis and insertion of β-phenylalanine.

Construction of a succinimide (B58015) precursor from valine and glycine.

Host resistance and enzyme priming. nih.gov

Another relevant class of compounds is the zeamine antibiotics, produced by Serratia plymuthica RVH1. nih.gov The 50-kb zeamine BGC encodes two separate enzymatic assembly lines for the biosynthesis of a polyamino alcohol chain and a peptide-polyketide moiety. nih.govplos.org While not containing (3R)-3-aminoheptanoic acid itself, the study of such complex hybrid pathways provides a model for how unusual building blocks, including various β-amino acids, are assembled. nih.govplos.org

The table below summarizes key BGCs involved in the synthesis of natural products containing β-amino acid components, which serve as models for understanding the potential biosynthesis of compounds like this compound.

Natural ProductProducing OrganismBGC Size (approx.)Key Features Related to β-Amino Acids
Andrimid Pantoea agglomerans, Serratia plymuthica>21 genesContains genes for β-phenylalanine formation (aminomutase) and incorporation by a hybrid NRPS/PKS system. nih.govnih.govcam.ac.uk
Zeamines Serratia plymuthica, Dickeya zeae50-54 kbInvolves a complex hybrid FAS/PKS/NRPS gene cluster for assembling a polyamine-polyketide structure. nih.govfrontiersin.orgresearchgate.net
Laxaphycins CyanobacteriaNot specifiedIncorporates various β-amino acids such as 3-aminooctanoic acid and 3-aminodecanoic acid via NRPS/PKS pathways. nih.gov
Nemamides Caenorhabditis elegansNot specifiedThe β-alanine moiety is incorporated by a nonribosomal peptide synthetase (NRPS). biorxiv.org

Enzymology of Beta-Amino Acid Formation: Mutases and Aminomutases

The formation of β-amino acids from their α-amino acid precursors is a critical step in the biosynthesis of these natural products. This conversion is primarily catalyzed by a class of enzymes known as aminomutases. rsc.org These enzymes facilitate the intramolecular migration of an amino group from the α-carbon (C2) to the β-carbon (C3) of an amino acid. researchgate.netresearchgate.net

There are two main families of aminomutases distinguished by their catalytic mechanisms:

Radical SAM/Cobalamin-Dependent Aminomutases : This family of enzymes, which includes lysine-2,3-aminomutase (LAM), utilizes S-adenosyl-L-methionine (SAM) and a [4Fe-4S] iron-sulfur cluster, or adenosylcobalamin, to generate a 5'-deoxyadenosyl radical. pnas.org This radical initiates the rearrangement by abstracting a hydrogen atom from the substrate, facilitating the amino group migration with the help of pyridoxal (B1214274) phosphate (B84403) (PLP). pnas.org LAM catalyzes the reversible conversion of L-lysine to L-β-lysine. researcher.life

4-Methylideneimidazole-5-one (MIO)-Containing Aminomutases : This family includes phenylalanine aminomutase (PAM) and tyrosine aminomutase (TAM). researchgate.netpnas.orgnih.gov These enzymes use a unique MIO cofactor, which is formed autocatalytically from a conserved Ala-Ser-Gly motif in the enzyme's active site. The mechanism involves the formation of an α,β-unsaturated carboxylic acid intermediate. pnas.org

The table below outlines the characteristics of these two major aminomutase families.

Enzyme FamilyExample EnzymeCofactorsSubstrate ExampleProduct Example
Radical SAMLysine-2,3-aminomutase (LAM)S-adenosylmethionine (SAM), [4Fe-4S] cluster, Pyridoxal phosphate (PLP)L-LysineL-β-Lysine
MIO-ContainingPhenylalanine aminomutase (PAM)4-methylideneimidazole-5-one (MIO)L-Phenylalanine(R)- or (S)-β-Phenylalanine

The biosynthesis of the this compound moiety found in some natural products likely involves a similar aminomutase. Given its aliphatic structure, an enzyme mechanistically similar to leucine (B10760876) 2,3-aminomutase, which is known to produce (R)-β-leucine, could be involved. rsc.org

Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Interplay in Beta-Amino Acid Integration

Once formed, β-amino acids are incorporated into larger molecules by large, modular enzymatic complexes known as polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). nih.govrsc.org These enzymatic assembly lines are responsible for the synthesis of a vast array of structurally diverse and biologically active natural products. nih.govfrontiersin.org

NRPSs are organized into modules, where each module is typically responsible for the recognition, activation, and incorporation of a single amino acid (including non-proteinogenic and β-amino acids) into a growing peptide chain. mdpi.commdpi.com A minimal NRPS module consists of three core domains:

Adenylation (A) domain : Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain : Covalently tethers the activated amino acid via a thioester bond to its phosphopantetheine (PPant) arm.

Condensation (C) domain : Catalyzes the formation of the peptide bond between the aminoacyl substrates held by adjacent modules. mdpi.com

In hybrid PKS/NRPS systems, such as the one responsible for andrimid biosynthesis, both PKS and NRPS modules work in concert. nih.govwikipedia.org The andrimid pathway is particularly noteworthy for being a "dissociated" system comprised of relatively small, monofunctional proteins rather than large, multi-domain megasynthases. nih.govnih.gov In this pathway, an A-domain (AdmJ) activates β-phenylalanine, which is then loaded onto a discrete T-domain (AdmI). wikipedia.org A specialized condensation catalyst, a transglutaminase homolog (AdmF), then links the β-amino acid to the polyketide portion of the molecule. wikipedia.orgrsc.org This highlights the diverse strategies nature has evolved to integrate β-amino acids into complex scaffolds.

The integration process typically follows these steps:

Activation : The β-amino acid is activated by an A-domain.

Tethering : The activated β-amino acid is transferred to a T-domain.

Condensation : A C-domain (or a functional equivalent like a transglutaminase) catalyzes bond formation between the β-amino acid and the growing chain, which may be a peptide or a polyketide. nih.govmdpi.com

Metabolic Engineering for Enhanced Biosynthesis of Beta-Amino Acids

Metabolic engineering aims to improve the production of valuable compounds by modifying an organism's metabolic pathways using recombinant DNA technology. nrfhh.commdpi.com This approach holds significant promise for enhancing the yield of natural products containing β-amino acids or for creating novel derivatives with improved properties. rsc.orgnih.gov

Key strategies in metabolic engineering for this purpose include:

Pathway Discovery and Assembly : The initial step involves identifying all the genes within a BGC responsible for producing the target molecule. mdpi.com Once identified, the entire pathway can be heterologously expressed in a more tractable host organism, like E. coli or yeast, to facilitate optimization and increase production titers. nih.govmdpi.com

Precursor Supply Enhancement : The production of a target compound is often limited by the availability of its biosynthetic precursors. Engineering strategies can be employed to upregulate pathways that supply key precursors (e.g., specific α-amino acids for aminomutases or malonyl-CoA for PKS modules) and downregulate competing pathways that divert these precursors. researchgate.netresearchgate.netmdpi.com For example, systems metabolic engineering has been used to optimize the tricarboxylic acid (TCA) cycle in Corynebacterium glutamicum for the streamlined supply of L-aspartate, a precursor for β-alanine production. researchgate.net

Enzyme Engineering : The specificity and efficiency of key biosynthetic enzymes can be altered through directed evolution or site-directed mutagenesis. frontiersin.orgmdpi.com For instance, the A-domain of an NRPS can be engineered to accept different amino acid substrates, leading to the production of novel analogues of a natural product. nih.govfrontiersin.org Saturation mutagenesis of the andrimid synthetase has been used to generate derivatives with altered amino acid compositions and improved antimicrobial activity. frontiersin.org

Regulatory Engineering : The expression of biosynthetic gene clusters is often tightly controlled by regulatory elements. Identifying and modifying these regulators, such as transcriptional activators or repressors, can lead to significantly increased production. In Serratia, the LysR-type transcriptional regulator AdmX has been shown to activate the andrimid gene cluster, making it a target for enhancing antibiotic yield. cam.ac.uk

These approaches, by rationally modifying microbial hosts, can overcome production bottlenecks and facilitate the sustainable and high-titer production of complex molecules like this compound-containing natural products. researchgate.net

Molecular Design and Derivatization of 3r 3 Aminoheptanoic Acid for Advanced Applications

Chemical Transformations and Functional Group Interconversions of the Amino and Carboxylic Acid Moieties

The chemical reactivity of (3R)-3-aminoheptanoic acid is centered around its two primary functional groups: the primary amine (-NH₂) and the carboxylic acid (-COOH). These moieties serve as handles for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives.

The amino group, being nucleophilic, readily participates in reactions such as acylation and sulfonylation. Acylation with acyl chlorides or anhydrides yields N-acyl derivatives, while reaction with sulfonyl chlorides produces sulfonamides. These transformations are fundamental in peptide synthesis and for modifying the molecule's physicochemical properties. The primary amine can also undergo alkylation, although controlling the degree of alkylation can be challenging. Reductive amination is another key transformation, allowing the amine to react with aldehydes or ketones to form secondary or tertiary amines after reduction of the intermediate imine.

The carboxylic acid group exhibits characteristic reactivity, including esterification, amidation, and reduction. solubilityofthings.com Esterification, typically carried out under acidic conditions with an alcohol, converts the carboxylic acid into an ester, which can serve as a protecting group or modulate the compound's polarity. solubilityofthings.com Amidation, the reaction of the carboxylic acid with an amine, is crucial for forming peptide bonds and is often facilitated by coupling agents to form an activated intermediate. Furthermore, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk Milder conditions can selectively achieve reduction to the corresponding aldehyde. imperial.ac.uk

These interconversions are foundational for derivatizing this compound for various applications.

Table 1: Selected Functional Group Interconversions for this compound

Functional GroupTarget GroupReaction TypeTypical Reagents
Amino (-NH₂)Amide (-NHCOR)N-AcylationAcyl chloride (RCOCl), Acid anhydride (B1165640) ((RCO)₂O)
Amino (-NH₂)Sulfonamide (-NHSO₂R)N-SulfonylationSulfonyl chloride (RSO₂Cl)
Amino (-NH₂)Secondary Amine (-NHR)Reductive AminationAldehyde (RCHO), NaBH₃CN
Carboxylic Acid (-COOH)Ester (-COOR)EsterificationAlcohol (ROH), Acid catalyst (e.g., H₂SO₄)
Carboxylic Acid (-COOH)Amide (-CONHR)AmidationAmine (RNH₂), Coupling agents (e.g., EDCI, HOBt)
Carboxylic Acid (-COOH)Primary Alcohol (-CH₂OH)ReductionLithium aluminum hydride (LiAlH₄), Borane (BH₃)
Carboxylic Acid (-COOH)Nitrile (-CN)Dehydration of Primary AmideP₂O₅, SOCl₂ on the corresponding amide (RCONH₂) vanderbilt.edu

This table presents potential transformations based on the known reactivity of amino and carboxylic acid functional groups. imperial.ac.ukvanderbilt.educompoundchem.com

Synthesis of Beta-Amino Acid Containing Peptidomimetics and Oligomers

The incorporation of β-amino acids like this compound into peptide sequences is a key strategy for creating peptidomimetics. These are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation by proteases. mdpi.com The altered backbone structure resulting from the inclusion of a β-amino acid disrupts the recognition sites for many common proteases.

Design of Conformationally Restricted Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. nih.gov A key technique in SAR is the design of conformationally restricted analogues to understand the bioactive conformation—the specific three-dimensional shape a molecule adopts when it binds to its biological target. researchgate.netuef.fi By reducing the molecule's flexibility, it is possible to lock it into a shape that has a higher affinity for the target receptor, potentially increasing potency and selectivity.

For this compound, several strategies can be envisioned to create such rigid analogues. These include:

Cyclization: Creating a cyclic structure by linking the side chain to the backbone nitrogen or by forming a lactam (a cyclic amide). For example, intramolecular cyclization could yield a piperidinone-based structure.

Incorporation of Bulky Groups: Introducing sterically demanding groups on or near the backbone can restrict bond rotation.

Formation of Bicyclic Systems: Using the amino acid as a scaffold to build more complex, rigid bicyclic structures.

These constrained analogues provide valuable insights into how the spatial arrangement of the functional groups influences biological activity. nih.gov

Table 2: Strategies for Conformational Restriction of this compound Analogues

StrategyDescriptionPotential Resulting Structure
Lactamization Intramolecular amide bond formation between the amino group and a carboxyl group further down the side chain (if modified) or in an adjacent residue.Constrained turn or loop in a peptide sequence.
Side Chain Cyclization Covalent linkage of the n-butyl side chain to the amine or another part of the molecule.A cyclic amino acid derivative (e.g., substituted piperidine).
Di-substitution Introduction of additional substituents at the α or β carbons to hinder free rotation.An analogue with restricted torsional angles along the backbone.

Incorporation into Complex Molecular Architectures (e.g., Cyclic Peptides, Macrolactams)

Beyond simple linear oligomers, this compound is a valuable monomer for the synthesis of complex molecular architectures like cyclic peptides and macrolactams. Cyclic peptides often exhibit enhanced stability and receptor affinity compared to their linear counterparts. mdpi.com The incorporation of a β-amino acid can help to induce specific turn conformations necessary for cyclization and can improve the pharmacokinetic profile of the resulting macrocycle. nih.gov The synthesis can be achieved through strategies like solid-phase synthesis followed by head-to-tail cyclization in solution. sigmaaldrich.com

Macrolactams, large-ring cyclic amides, are a prominent class of natural products with diverse biological activities. researchgate.net The biosynthesis of several macrolactam antibiotics involves the incorporation of a β-amino acid as a starter unit for polyketide synthesis. nih.gov In synthetic chemistry, this compound can be incorporated into a macrolactam ring through macrolactamization reactions, where its amino group forms an amide bond with a distal carboxylic acid in a long-chain precursor. uni-tuebingen.de This approach allows for the creation of novel, synthetically accessible macrolactams with potential therapeutic applications.

Applications of 3r 3 Aminoheptanoic Acid in Chemical Biology and Material Sciences

Chiral Building Blocks in Asymmetric Catalysis and Organic Synthesis

The enantiomerically pure structure of (3R)-3-aminoheptanoic acid makes it a valuable chiral building block in asymmetric synthesis. sigmaaldrich.com Chiral catalysts are crucial for the selective production of specific stereoisomers of a compound, which is particularly important in the pharmaceutical industry where different enantiomers can have vastly different biological effects. researchgate.net

In organic synthesis, chiral primary amines derived from amino acids have been shown to be powerful and versatile catalysts for a wide range of enantioselective reactions. rsc.org The use of such catalysts often provides results that are complementary or even superior to those achieved with more traditional secondary amine catalysts. rsc.org The principles of asymmetric catalysis, which aim to selectively produce chiral compounds, are fundamental in the creation of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The development of new synthetic methodologies in organic chemistry often focuses on creating complex molecules like α-amino acids and natural products, where chirality is a key feature. diva-portal.org

The versatility of unnatural amino acids, including β-amino acids like this compound, allows them to be used as chiral building blocks, conformational restraints, and molecular scaffolds in the development of new therapeutic agents and functional materials. sigmaaldrich.com Their incorporation can alter the three-dimensional structure of a peptide, and modifications to their side chains enable the design of drug candidates with a precise fit to their biological targets. sigmaaldrich.com

Interactive Table: Applications in Asymmetric Synthesis
Application Description Key Advantages
Chiral Ligands This compound can be modified to serve as a ligand for metal catalysts, inducing stereoselectivity in reactions such as hydrogenations or C-C bond formations. researchgate.net High enantioselectivity, tunability of the ligand structure.
Organocatalysts The primary amine group can act as a catalyst in reactions like Michael additions and aldol (B89426) reactions, promoting the formation of a specific enantiomer. rsc.org Metal-free catalysis, mild reaction conditions.
Chiral Auxiliaries It can be temporarily incorporated into a molecule to direct a subsequent stereoselective reaction, after which it is cleaved off. High degree of stereocontrol, predictable outcomes.

Scaffold Design for Novel Bioactive Molecules and Pharmacophores

The unique structure of this compound serves as an excellent scaffold for the design of novel bioactive molecules. A molecular scaffold provides the basic framework upon which various functional groups can be attached to create a library of compounds with diverse biological activities. The development of new bioactive peptides and peptidomimetics often involves the use of such scaffolds to create molecules with improved properties. researchgate.net

A pharmacophore is an abstract representation of the molecular features necessary for a molecule to interact with a specific biological target. nih.govdergipark.org.tr The design of pharmacophore models is a crucial step in drug discovery, enabling the identification of new compounds with potential therapeutic activity. dergipark.org.trnih.gov By using this compound as a scaffold, medicinal chemists can position key functional groups in a precise three-dimensional arrangement to match the pharmacophore of a target receptor or enzyme.

The introduction of peptide moieties onto a steroid skeleton, for instance, combines a hydrophilic functional group with a hydrophobic carrier in a single molecule, representing an important strategy in drug design. researchgate.net Similarly, the incorporation of unnatural amino acids can enhance the resistance of peptides to degradation by proteases. researchgate.net For example, research on the anti-HIV activity of oleanolic acid derivatives has utilized statine (B554654) units, which are structurally related to β-amino acids, to create potent inhibitors. jst.go.jp

Interactive Table: Research Findings in Scaffold Design
Research Area Key Findings Reference
Anti-HIV Compounds A 3,12-diketo-type derivative of oleanolic acid incorporating a (3R,4S)-statine unit showed significant anti-HIV activity with an IC50 value of 0.30 µM. jst.go.jp jst.go.jp
Bombesin Analogues Analogues of bombesin, a peptide involved in various physiological processes, have been developed for imaging purposes by modifying the peptide backbone with unnatural amino acids like (4R,5S)-4-amino-5-methylheptanoic acid to increase stability. rsc.org rsc.org
Peptidomimetics The use of unnatural amino acids can lead to peptidomimetics with improved in vivo stability, enhanced potency, and better oral absorption compared to their natural peptide counterparts. sigmaaldrich.com sigmaaldrich.com

Role as a Noncanonical Amino Acid for Protein Engineering and Probing Biological Systems

The incorporation of noncanonical amino acids (ncAAs) into proteins is a powerful tool in chemical biology and protein engineering. caltech.edufrontiersin.org This technique, often achieved through the expansion of the genetic code, allows for the introduction of novel chemical functionalities into proteins, enabling detailed studies of protein structure and function, as well as the creation of proteins with enhanced or novel properties. acs.orgnih.govnih.gov

This compound can be utilized as an ncAA to probe biological systems. For instance, fluorescently labeled amino acids can be incorporated into proteins to study their localization, dynamics, and interactions within living cells. acs.org The introduction of β-amino acids like this compound into peptides can confer resistance to degradation by proteases, making them useful as potential therapeutic agents or as probes for studying protease activity. mdpi.com

The ability to site-specifically incorporate ncAAs allows for the precise modification of proteins. caltech.edu This has been used to engineer enzymes with improved catalytic activity and to create proteins with novel binding specificities. frontiersin.org The development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs is key to the successful incorporation of ncAAs in response to specific codons, such as the amber stop codon. nih.govnih.gov

Interactive Table: Applications in Protein Engineering
Application Description Impact
Protease Resistance Peptides containing β-amino acids are often resistant to cleavage by proteases, which typically recognize α-amino acids. mdpi.com Increased in vivo half-life of peptide drugs.
Structural Probes The unique backbone conformation of β-amino acids can be used to induce specific secondary structures in peptides, such as helices and turns. Design of peptides with defined three-dimensional shapes for targeted interactions.
Fluorescent Labeling A fluorescent dye can be attached to the side chain or terminus of this compound, which can then be incorporated into a protein for imaging studies. acs.org Real-time visualization of protein dynamics and localization in living cells.

Advanced Analytical Techniques for Characterization and Stereochemical Assignment

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of (3R)-3-aminoheptanoic acid by providing detailed information about its chemical bonds, functional groups, and atomic connectivity. karary.edu.sd

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) of these signals provide information about the electronic environment of the protons. For instance, the proton attached to the chiral center (C3) would appear as a multiplet due to coupling with adjacent methylene (B1212753) protons. The protons of the terminal methyl group and the other methylene groups along the heptanoic acid chain would also have distinct chemical shifts and splitting patterns. nih.govchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. Each carbon atom in the this compound structure, including the carboxyl carbon, the chiral carbon (C3), and the carbons of the alkyl chain, would produce a distinct signal. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. This information helps to confirm the molecular formula and provides clues about the compound's structure. karary.edu.sd

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. karary.edu.sd The IR spectrum of this compound would show characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the alkyl chain (C-H stretching).

A combination of these spectroscopic methods, often complemented by theoretical calculations, allows for a comprehensive structural elucidation of this compound. nih.govresearchgate.net

Chromatographic Techniques for Enantiomeric Purity and Separation

Ensuring the enantiomeric purity of this compound is critical, and chromatographic techniques are the primary methods used for this purpose. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. mz-at.de This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. For β-amino acids like this compound, various types of CSPs can be employed. capes.gov.br The choice of the chiral column and the mobile phase is crucial for achieving optimal separation. bioanalysis-zone.comwindows.net For instance, polysaccharide-based chiral stationary phases are widely used for the separation of a broad range of chiral compounds. researchgate.net The separated enantiomers can be detected using a UV detector, especially if they possess a chromophoric group or are derivatized with a UV-active tag. cat-online.com

Gas Chromatography (GC): Gas chromatography can also be used for chiral separations, often requiring derivatization of the amino acid to make it volatile. cat-online.commdpi.com The derivatized enantiomers are then separated on a chiral capillary column. cat-online.com

The development of a robust chromatographic method allows for the accurate determination of the enantiomeric excess (e.e.) of this compound, a critical quality attribute.

Crystallographic Analysis for Absolute Configuration Determination

While spectroscopic and chromatographic methods provide structural information and assess enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. springernature.combiologiachile.cl

Single-Crystal X-ray Diffraction (SC-XRD): This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. creative-biostructure.comlibretexts.orgglycoforum.gr.jp The diffraction data can be used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms. biologiachile.cl For chiral molecules, the analysis of anomalous dispersion effects allows for the unambiguous assignment of the absolute configuration (R or S) at the stereocenter. springernature.comresearchgate.net The successful application of this technique relies on the ability to grow high-quality single crystals of the compound or a suitable derivative. nih.govresearchgate.netd-nb.info The structure of a related amino acid, (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, was determined using this method. nih.gov

In cases where obtaining a single crystal of the target molecule is challenging, co-crystallization with a chiral probe of known absolute configuration can be an effective strategy. d-nb.info The crystalline sponge method is another innovative approach for determining the absolute configuration of molecules that are difficult to crystallize. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R)-3-aminoheptanoic acid, and how are stereochemical purity ensured?

  • Methodological Answer : Synthesis typically involves chiral resolution or enantioselective catalysis. For example, carbodiimide-based coupling agents (e.g., EDC) can activate carboxylic acid intermediates for amidation . Purification via reverse-phase HPLC or chiral chromatography is critical to isolate the (3R)-enantiomer. Structural validation using 1H^1H-NMR and 13C^{13}C-NMR confirms stereochemistry, with comparison to databases like PubChem .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Derivatization with agents like 6-mercapto-1-hexanol (MCH) enhances detectability in low-concentration samples . Standardization using reference materials (e.g., synthetic analogs) ensures accuracy, as highlighted in amino acid analysis protocols for insulin assays .

Q. How does the structural conformation of this compound influence its biochemical interactions?

  • Methodological Answer : The (3R)-configuration affects binding affinity to enzymes or receptors. Computational modeling (e.g., molecular docking) and X-ray crystallography of similar compounds, such as (2S,3R)-3-amino-2-hydroxyheptanoic acid, provide insights into steric and electronic interactions . Comparative studies with enantiomers (e.g., 3S) are essential to isolate stereospecific effects .

Advanced Research Questions

Q. How can conflicting data in the characterization of this compound be resolved?

  • Methodological Answer : Discrepancies in spectral data (e.g., NMR shifts) may arise from impurities or solvent effects. Replicate experiments under controlled conditions (e.g., deuterated solvents) and cross-validate with independent techniques like high-resolution mass spectrometry (HRMS) . Comparative analysis with literature data, such as PubChem entries, helps identify anomalies .

Q. What strategies optimize the yield of this compound in enantioselective synthesis?

  • Methodological Answer : Reaction optimization includes adjusting pH, temperature, and catalyst loading. For example, using TCEP (Tris-(2-carboxyethyl)phosphine) to stabilize reactive intermediates or ethanolamine to quench side reactions . Design of Experiments (DoE) methodologies can systematically evaluate variables like solvent polarity and reaction time .

Q. How do metabolic pathways involving this compound differ across model organisms, and what experimental models are most suitable?

  • Methodological Answer : Isotope-labeled tracers (e.g., 13C^{13}C- or 15N^{15}N-labeled compounds) track metabolic flux in vitro. Studies on mitochondrial β-oxidation in human fibroblasts, analogous to 3-hydroxyhexanoic acid research, provide a framework for pathway analysis . Cross-species comparisons (e.g., murine vs. human cell lines) require controlled incubation conditions and LC-MS/MS validation .

Q. What are the limitations of current detection methods for this compound in complex mixtures?

  • Methodological Answer : Matrix effects in biological samples (e.g., serum) can suppress ionization in MS. Solid-phase extraction (SPE) with C18 columns reduces interference . Internal standards (e.g., deuterated analogs) correct for recovery variability, as demonstrated in IL-6 and MMP3 protein assays .

Data Interpretation & Experimental Design

Q. How should researchers design studies to assess the pharmacokinetics of this compound?

  • Methodological Answer : Use compartmental modeling with serial plasma sampling in animal models. Parameters like clearance and volume of distribution are derived from non-linear regression analysis. Ethical approval and adherence to OECD guidelines for in vivo studies are mandatory .

Q. What statistical approaches validate the reproducibility of synthetic this compound batches?

  • Methodological Answer : Multivariate analysis (e.g., PCA) identifies batch-to-batch variability in purity and enantiomeric excess. Cronbach’s alpha (α\alpha) assesses consistency in analytical replicates, though it is more commonly applied to psychometric data . For chemical data, ANOVA with post-hoc Tukey tests is preferable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.